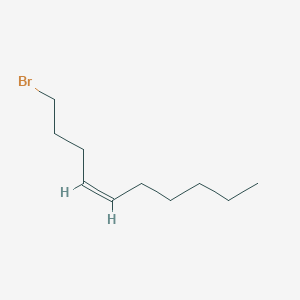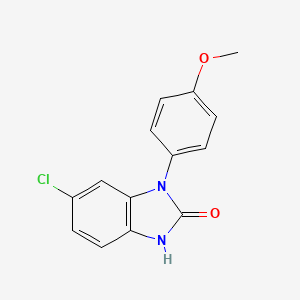![molecular formula C17H13N5O B12934234 3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline CAS No. 87595-05-9](/img/structure/B12934234.png)
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyrazine core, which is fused with a phenyl group and an aniline moiety, making it a versatile scaffold for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of diphenylhydrazone and pyridine with iodine to form the pyrazolo[3,4-b]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1H-pyrazolo[3,4-b]quinolines: Contain a quinoline ring fused with the pyrazole ring.
1H-pyrazolo[3,4-b]pyrimidines: Feature a pyrimidine ring fused with the pyrazole ring.
Uniqueness
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline is unique due to its specific substitution pattern and the presence of both phenyl and aniline groups. This unique structure allows for diverse chemical modifications and potential biological activities that may not be observed in similar compounds .
Properties
CAS No. |
87595-05-9 |
|---|---|
Molecular Formula |
C17H13N5O |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
3-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)oxyaniline |
InChI |
InChI=1S/C17H13N5O/c18-12-5-4-8-14(9-12)23-16-11-19-17-15(21-16)10-20-22(17)13-6-2-1-3-7-13/h1-11H,18H2 |
InChI Key |
AYTFOERCNLIQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)OC4=CC=CC(=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


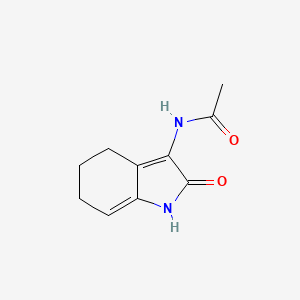
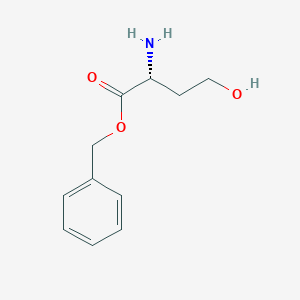


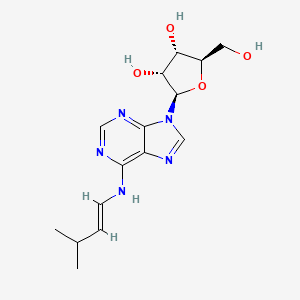
![2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole](/img/structure/B12934184.png)
![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)

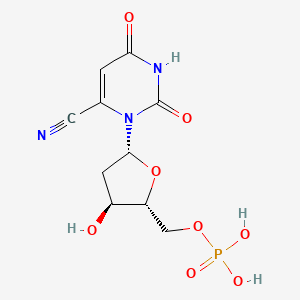
methanol](/img/structure/B12934197.png)

